molecular formula C20H26N4O3 B5547621 8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5547621
M. Wt: 370.4 g/mol
InChI Key: IFRMBMIBEXEWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one belongs to a class of compounds characterized by the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core structure. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives often involves multistep chemical reactions starting from readily available precursors. The synthesis route may include key steps such as cyclization, acylation, and substitution reactions to introduce various functional groups at specific positions on the core structure (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a spiro configuration that incorporates both a diazepine ring and an oxazolidine ring, forming a bicyclic system. This unique structure contributes to the compound's chemical stability and biological activity. Crystallographic studies of similar compounds provide insights into their conformational preferences and intermolecular interactions, which are crucial for understanding their biological functions (Quadrelli et al., 2011).

Chemical Reactions and Properties

Compounds with the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions can be exploited to further modify the compound and enhance its biological properties. The chemical reactivity is influenced by the presence of functional groups and the spirocyclic structure, which can affect the electron distribution and steric hindrance (Chiaroni et al., 2000).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Approaches

    The synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors has been demonstrated, highlighting a method for constructing spirocyclic structures, a core feature in many biologically active compounds (Martin‐Lopez & Bermejo, 1998). Similarly, innovative synthetic strategies have been employed to create libraries of 1,4,8-triazaspiro[4.5]decan-2-ones, showcasing the versatility of spirocyclic compounds in medicinal chemistry (Feliu, Martínez, & Amblard, 2004).

  • Structural Characterization

    Crystallographic studies have provided insights into the molecular geometry and intermolecular interactions of spirocyclic compounds, facilitating a deeper understanding of their potential biological activities. For instance, the crystal structure and antidiabetic activity of 2-aminospiropyrazolinium tosylates were investigated, highlighting the structure-activity relationships crucial for antidiabetic drug design (Kayukova et al., 2022).

Biological Activities

  • Antibacterial and Antifungal Properties

    The design and synthesis of novel spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines revealed significant biological activity against various strains, underscoring the potential of spiro compounds in antimicrobial drug development (Rajanarendar et al., 2010).

  • Antiviral Efficacy

    Research into 1-thia-4-azaspiro[4.5]decan-3-one derivatives has shown promising activity against human coronaviruses, highlighting the potential for spirocyclic compounds in antiviral therapy. Particularly, certain derivatives exhibited inhibitory effects on coronavirus replication, comparable to known inhibitors (Apaydın et al., 2019).

properties

IUPAC Name

8-(3H-benzimidazole-5-carbonyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-3-4-14(2)24-12-20(27-19(24)26)7-9-23(10-8-20)18(25)15-5-6-16-17(11-15)22-13-21-16/h5-6,11,13-14H,3-4,7-10,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRMBMIBEXEWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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